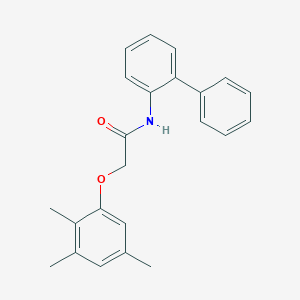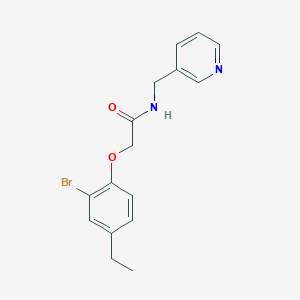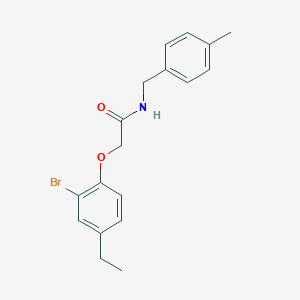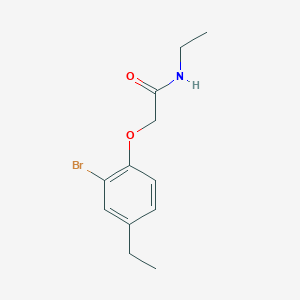![molecular formula C20H16Cl2N2OS B296731 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B296731.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and fungi. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of certain fungal enzymes, such as chitin synthase and β-glucan synthase.
Biochemical and Physiological Effects
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of fungi by disrupting their cell wall synthesis. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments include its ability to selectively target cancer cells and fungi, its potential as an anti-inflammatory agent, and its ability to inhibit the activity of certain enzymes. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
For the study of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile include further studies to determine its potential as a therapeutic agent for cancer and fungal infections. Additionally, further studies are needed to determine its optimal dosage and administration, as well as its potential side effects. Further studies are also needed to explore its potential as an anti-inflammatory agent and its mechanism of action in inhibiting the activity of certain enzymes. Finally, future directions include the development of new derivatives of this compound with improved efficacy and safety profiles.
合成法
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves the reaction of 3,4-dichlorobenzyl mercaptan with 4-methylphenylacetonitrile in the presence of sodium hydride. The resulting intermediate is then treated with ethyl acetoacetate and ammonium acetate to yield the final product.
科学的研究の応用
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an antifungal agent, as well as its ability to inhibit the activity of certain enzymes.
特性
分子式 |
C20H16Cl2N2OS |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
6-[(3,4-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-12-2-5-14(6-3-12)15-9-19(25)24-20(16(15)10-23)26-11-13-4-7-17(21)18(22)8-13/h2-8,15H,9,11H2,1H3,(H,24,25) |
InChIキー |
FBIXCGDYYFODPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)
![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)


![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)




![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)